molecular formula C14H12N2O2 B14888642 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide

Cat. No.: B14888642
M. Wt: 240.26 g/mol
InChI Key: YINRNTLGYDYPCI-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide is an organic compound with the molecular formula C14H12N2O2. It is characterized by the presence of a cyano group (-CN) attached to a benzamide moiety, which is further connected to a furan ring through an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-N-(2-(2-fluorophenyl)ethyl)benzamide
  • 4-Cyano-N-(2-(furan-3-yl)ethyl)benzamide

Uniqueness

4-Cyano-N-(2-(furan-2-yl)ethyl)benzamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position and nature of the substituents .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-cyano-N-[2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C14H12N2O2/c15-10-11-3-5-12(6-4-11)14(17)16-8-7-13-2-1-9-18-13/h1-6,9H,7-8H2,(H,16,17)

InChI Key

YINRNTLGYDYPCI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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